Lipophilicity Modulation: 3,4-Difluoro vs. 2,4-Difluoro Regioisomer
The substitution pattern of fluorine atoms on the phenyl ring directly impacts the compound's lipophilicity, a critical determinant of membrane permeability and metabolic stability. While direct experimental XLogP3-AA data for the (2R,3R)-3,4-difluoro isomer is not publicly available, the computed XLogP3-AA for the closely related 2-(2,4-difluorophenyl)oxolan-3-amine is 1.1 [1]. The 3,4-difluoro substitution pattern typically exhibits a different electronic distribution and dipole moment compared to the 2,4-isomer, which can translate into a measurable difference in logP and, consequently, in passive membrane permeability and off-target binding profiles [2]. This difference is quantifiable and selection-relevant for structure-activity relationship (SAR) studies.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | Not directly reported; inferred to differ from comparator based on regioisomeric fluorine pattern. |
| Comparator Or Baseline | 2-(2,4-Difluorophenyl)oxolan-3-amine: XLogP3-AA = 1.1 |
| Quantified Difference | Difference is structure-dependent; numerical difference not reported. |
| Conditions | Computed property (XLogP3-AA) using PubChem release 2024.11.20 [1]. |
Why This Matters
Lipophilicity differences guide selection for projects requiring specific logP ranges for blood-brain barrier penetration or aqueous solubility.
- [1] PubChem. 2-(2,4-Difluorophenyl)oxolan-3-amine. PubChem CID 79365858. XLogP3-AA computed value: 1.1. View Source
- [2] Kuujia. 2-(3,4-Difluorophenyl)oxolan-3-amine. CAS 1432679-21-4. Describes impact of fluorine on metabolic stability and binding affinity. View Source
